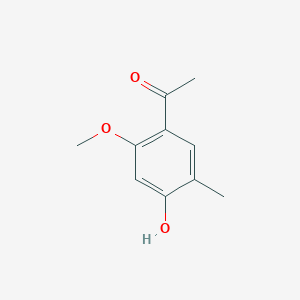

1-(4-Hydroxy-2-methoxy-5-methylphenyl)ethanone

Description

Significance of Aromatic Ketones and Phenolic Compounds in Organic Chemistry Research

Aromatic ketones and phenolic compounds are two cornerstone classes of molecules in organic chemistry, each possessing distinct and valuable chemical properties.

Aromatic Ketones: These are compounds where a carbonyl group (C=O) is attached to at least one aromatic ring. chemicalbook.comunacademy.comchemicalnote.com The simplest example is acetophenone (B1666503). unacademy.com The carbonyl group's carbon atom is electrophilic, making it susceptible to nucleophilic addition reactions, while the aromatic ring can undergo electrophilic aromatic substitution. chemicalbook.comchemicalnote.com This dual reactivity makes aromatic ketones versatile building blocks in organic synthesis. unacademy.com They are key intermediates in the production of pharmaceuticals, fragrances, and high-performance polymers and resins. businessresearchinsights.comsmtnet.com The Friedel-Crafts acylation is a classic and widely used method for their synthesis. unacademy.com

Phenolic Compounds: Characterized by a hydroxyl (-OH) group directly attached to an aromatic ring, phenolic compounds are widespread in nature, particularly in plants, where they serve various biological functions. ijhmr.comresearchgate.netwikipedia.orgfrontiersin.org They are produced by plants and microorganisms, often in response to ecological pressures like UV radiation or pathogen attack. wikipedia.org The hydroxyl group can donate a hydrogen atom, making many phenolic compounds potent antioxidants. ijhmr.comfrontiersin.org This group also increases the electron density of the aromatic ring, activating it towards electrophilic substitution. Phenolic compounds are studied for a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects. ijhmr.comresearchgate.net

The combination of these two functional groups in a single molecule, as seen in 1-(4-Hydroxy-2-methoxy-5-methylphenyl)ethanone, creates a scaffold with a rich potential for chemical modification and diverse biological interactions.

Overview of Ethaneone Derivatives within Medicinal and Synthetic Chemistry Frameworks

The "ethanone" moiety, also known as an acetyl group, when attached to a phenyl ring, forms the acetophenone scaffold. Acetophenone and its derivatives are of paramount importance in medicinal and synthetic chemistry. businessresearchinsights.commdpi.com They serve as crucial precursors and intermediates in the synthesis of a vast array of more complex molecules, including many pharmaceutical agents. businessresearchinsights.comsmtnet.com

In medicinal chemistry, the acetophenone core is a "privileged scaffold," meaning it is a structural framework that can bind to multiple biological targets. Naturally occurring acetophenones have been isolated from over 24 plant families and fungi. nih.gov Research has demonstrated that derivatives of this structure exhibit a wide spectrum of pharmacological activities, including:

Antimicrobial and antifungal activity nih.govnih.gov

Antioxidant properties nih.gov

Cytotoxicity against cancer cell lines nih.gov

Anti-inflammatory effects

The versatility of the acetophenone structure allows chemists to modify the aromatic ring with various substituents to fine-tune its biological activity, solubility, and other pharmacokinetic properties. For instance, the synthesis of novel 1,3-indanedione derivatives, which have shown diverse biological applications, can start from 1-(4-aminophenyl)ethanone. ijpsr.com This highlights the role of ethanone (B97240) derivatives as foundational molecules for creating libraries of new compounds for drug discovery.

Historical and Current Research Trajectories for this compound and Related Structural Motifs

Direct research on the specific isomer this compound is not extensively documented in publicly available literature. However, its structural motifs are present in several well-studied, naturally occurring and synthetic acetophenone derivatives. Understanding the research on these related compounds provides a strong context for the potential properties and applications of the target molecule.

Key structural analogs include:

Paeonol (B1678282) (1-(2-Hydroxy-4-methoxyphenyl)ethanone): A major active component isolated from the root bark of Paeonia suffruticosa. It has been extensively studied for its anti-inflammatory, antioxidant, and neuroprotective properties. nist.gov

Acetovanillone (B370764) (Apocynin; 1-(4-Hydroxy-3-methoxyphenyl)ethanone): This compound is known for its anti-inflammatory properties, primarily through the inhibition of NADPH oxidase. It has been investigated as a key starting material for the synthesis of antipsychotic drugs like Iloperidone. asianpubs.org

2'-Hydroxy-5'-methylacetophenone (1-(2-Hydroxy-5-methylphenyl)ethanone): This isomer is used as an intermediate in organic synthesis, for example, in the preparation of β-diketone ligands for creating metal complexes with potential antibacterial and antioxidant activities. chemicalbook.comorientjchem.org

The research trajectory for these related compounds has moved from isolation and initial characterization to detailed mechanistic studies of their biological effects and their use as scaffolds in synthetic chemistry. Current research focuses on synthesizing novel derivatives to enhance potency and selectivity for specific biological targets. nih.gov The study of this compound would be a logical extension of this work, helping to build a more complete structure-activity relationship (SAR) profile for this class of substituted acetophenones.

Interdisciplinary Relevance of this compound in Materials Science and Catalysis Research

Beyond its biological potential, the structural features of this compound suggest relevance in materials science and catalysis.

Materials Science: Phenolic compounds are precursors to phenolic resins (e.g., Bakelite), which are durable thermosetting plastics known for their heat resistance and electrical insulating properties. The hydroxyl group on the aromatic ring is key to the polymerization process. While simple phenols are typically used, functionalized phenols like the target compound could be explored as specialty monomers to create polymers with tailored properties, such as enhanced thermal stability, specific optical properties, or antioxidant capabilities integrated directly into the polymer backbone. Furthermore, the acetophenone moiety finds use in the production of resins where it can enhance properties like adhesion and durability. businessresearchinsights.com

Theoretical Basis for Investigating this compound: A Rationale for Advanced Studies

A strong theoretical rationale exists for dedicating advanced studies to this compound. The rationale is built upon its unique combination of functional groups and its relationship to other bioactive isomers.

Chemical Versatility: The compound possesses multiple reactive sites, making it a versatile synthetic platform.

The phenolic hydroxyl group can be alkylated or acylated.

The ketone carbonyl group can undergo reduction, oxidation, or condensation reactions.

The aromatic ring can be further functionalized via electrophilic substitution.

This versatility allows for its use as a building block for a wide range of more complex molecules, from potential pharmaceuticals to functional materials.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-hydroxy-2-methoxy-5-methylphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-6-4-8(7(2)11)10(13-3)5-9(6)12/h4-5,12H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFKAFJYIJIAYIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1O)OC)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1 4 Hydroxy 2 Methoxy 5 Methylphenyl Ethanone

Strategic Approaches to the De Novo Synthesis of 1-(4-Hydroxy-2-methoxy-5-methylphenyl)ethanone

The creation of this compound requires a synthetic strategy that precisely controls the placement of four different substituents on the benzene (B151609) ring. The chosen pathway must navigate the challenges of regioselectivity dictated by the electronic and steric properties of these groups.

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.inslideshare.net For this compound, two primary disconnections are considered:

C-C Bond Disconnection: The most logical disconnection is the bond between the aromatic ring and the acetyl group's carbonyl carbon. This suggests an electrophilic aromatic substitution, specifically a Friedel-Crafts acylation or a related reaction, as the final key step. The precursor, or synthon, would be an appropriately substituted phenol (B47542) or anisole (B1667542) derivative.

Functional Group Interconversion (FGI): The hydroxyl and methoxy (B1213986) groups can be retrosynthetically interconverted or derived from other functional groups to facilitate a more efficient synthesis of the aromatic precursor.

A plausible retrosynthetic route points to a substituted phenolic ester as a key intermediate, targeting a Fries rearrangement, or a highly activated phenol, amenable to a Houben-Hoesch reaction. This approach simplifies the target molecule to a precursor like 3-methoxy-4-methylphenol (B176626).

Multi-step Reaction Pathways: Condensation, Acylation, and Alkylation Strategies

Building the target molecule from simple precursors involves a sequence of reactions, primarily focused on introducing the substituents onto the aromatic ring with the correct regiochemistry, followed by the key acylation step.

Fries Rearrangement Strategy: The Fries rearrangement is a reaction of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid. wikipedia.org It can be ortho and para selective depending on reaction conditions. wikipedia.org A potential pathway utilizing this reaction is as follows:

Esterification: Starting with 3-methoxy-4-methylphenol, an esterification reaction with acetyl chloride or acetic anhydride (B1165640) would yield 3-methoxy-4-methylphenyl acetate (B1210297).

Rearrangement: The subsequent Fries rearrangement of this ester, promoted by a Lewis acid like aluminum chloride (AlCl₃), would involve the migration of the acyl group to the aromatic ring. wikipedia.org The primary challenge is controlling the position of this migration.

Houben-Hoesch Reaction Strategy: The Houben-Hoesch reaction is a variation of Friedel-Crafts acylation that uses a nitrile and an acid catalyst to acylate electron-rich aromatic compounds, such as polyhydroxy phenols. wikipedia.orgsynarchive.com This method is particularly effective for synthesizing hydroxy-substituted ketones. bncollegebgp.ac.inthermofisher.com

Precursor: The reaction would utilize 3-methoxy-4-methylphenol as the electron-rich aromatic substrate.

Acylation: The phenol would be reacted with acetonitrile (B52724) in the presence of a Lewis acid catalyst (e.g., zinc chloride) and hydrogen chloride. bncollegebgp.ac.in The reaction forms a ketimine intermediate, which upon aqueous hydrolysis, yields the desired aryl ketone. wikipedia.org

Chemo- and Regioselective Synthesis Paradigms

Achieving the specific substitution pattern of this compound is the central challenge of its synthesis. The directing effects of the substituents on the aromatic ring are paramount in determining the outcome of the acylation step.

In a potential precursor like 3-methoxy-4-methylphenyl acetate, the methoxy group is a strong ortho, para-director, while the methyl group is a weaker ortho, para-director. During a Fries rearrangement, the acyl group will preferentially migrate to the positions most activated by these groups. The position ortho to the methoxy group (C2) is highly activated, making it a probable site for acylation. Low reaction temperatures tend to favor the para product, while higher temperatures favor the ortho product. wikipedia.org

Similarly, for the Houben-Hoesch reaction with 3-methoxy-4-methylphenol, the powerful activating and ortho, para-directing hydroxyl group, along with the methoxy group, will direct the incoming electrophile. The position ortho to the hydroxyl group and para to the methoxy group (C6) and the position ortho to both groups (C2) are both activated. Careful selection of catalysts and reaction conditions is necessary to favor acylation at the desired C2 position, which is sterically more accessible than C6. The anionic Fries rearrangement, which involves ortho-metalation with a strong base, offers an alternative route with high regioselectivity for ortho-carbonyl species. wikipedia.orgnih.gov

Green Chemistry Principles in the Synthesis of this compound

Traditional Friedel-Crafts acylations and Fries rearrangements often rely on stoichiometric amounts of corrosive and water-sensitive Lewis acids like AlCl₃, and halogenated solvents, which pose environmental and handling challenges. acs.orgresearchgate.net Green chemistry principles aim to mitigate these issues.

Catalyst Replacement: The use of solid acid catalysts, such as zeolites or environmentally benign metal oxides like zinc oxide, can provide a reusable and less hazardous alternative to traditional Lewis acids. researchgate.netrsc.org Strong Brønsted acids like methanesulfonic acid have also been used as effective and more environmentally friendly catalysts for Fries rearrangements. organic-chemistry.org

Alternative Reagents: Using carboxylic acids or their anhydrides directly as acylating agents, promoted by greener catalysts, can avoid the need to prepare acyl chlorides, thus reducing waste. acs.orgresearchgate.net

Solvent-Free Conditions: Performing reactions under solvent-free conditions, for example by using grinding techniques, can significantly reduce the use of volatile organic compounds. scitepress.org

Photochemical Methods: Photochemical reactions have been explored as an alternative to the Friedel-Crafts reaction, utilizing visible light to mediate the reaction and avoiding harsh reagents. iastate.edu

Derivatization and Functionalization of this compound

The presence of a phenolic hydroxyl group and a ketone carbonyl group makes this compound a versatile platform for further chemical modification. The hydroxyl group, in particular, is a prime target for derivatization.

Chemical Modification of the Hydroxyl Group (e.g., Etherification, Esterification)

Etherification: The phenolic hydroxyl group can be readily converted into an ether. This is typically achieved through the Williamson ether synthesis, which involves deprotonation of the phenol with a base to form a more nucleophilic phenoxide, followed by reaction with an alkylating agent.

The general reaction is as follows:

Deprotonation: A base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) is used to deprotonate the phenolic hydroxyl group.

Nucleophilic Substitution: The resulting phenoxide anion attacks an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) or an alkyl sulfate (B86663) (e.g., dimethyl sulfate) in an Sₙ2 reaction to form the corresponding ether.

This method allows for the introduction of a wide variety of alkyl and aryl groups, although sterically hindered phenols can present challenges. researchgate.netacs.org

| Alkylating Agent | Base | Solvent | Resulting Ether Product |

| Methyl Iodide (CH₃I) | K₂CO₃ | Acetone | 1-(2,4-Dimethoxy-5-methylphenyl)ethanone |

| Ethyl Bromide (CH₃CH₂Br) | K₂CO₃ | DMF | 1-(4-Ethoxy-2-methoxy-5-methylphenyl)ethanone |

| Benzyl Bromide (BnBr) | NaH | THF | 1-(4-(Benzyloxy)-2-methoxy-5-methylphenyl)ethanone |

Esterification: The hydroxyl group can also be acylated to form a variety of esters. This transformation is typically carried out by reacting the phenol with an acyl chloride or an acid anhydride in the presence of a base.

The general procedure involves:

Acylation: The phenol is treated with an acylating agent, such as acetyl chloride or benzoyl chloride.

Base Catalyst: A tertiary amine base, like pyridine (B92270) or triethylamine, is commonly used to catalyze the reaction and neutralize the HCl byproduct. researchgate.net

This reaction is useful for introducing various acyl groups, which can serve as protecting groups or modify the molecule's properties. tandfonline.com

| Acylating Agent | Base | Solvent | Resulting Ester Product |

| Acetyl Chloride | Pyridine | Dichloromethane (B109758) | 4-Acetyl-2-methoxy-5-methylphenyl acetate |

| Benzoyl Chloride | Pyridine | Dichloromethane | 4-Acetyl-2-methoxy-5-methylphenyl benzoate |

| Acetic Anhydride | Triethylamine | Dichloromethane | 4-Acetyl-2-methoxy-5-methylphenyl acetate |

Reactions at the Methoxy Group

The methoxy group (-OCH₃) at the C2 position of the aromatic ring is a key functional group that can undergo specific chemical reactions, primarily ether cleavage or demethylation. This transformation is crucial for synthesizing dihydroxy derivatives, which are often important precursors for natural products and pharmacologically active molecules.

Demethylation: The cleavage of the aryl methyl ether is a common transformation. Strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) can be used, but these harsh conditions may not be suitable for substrates with other sensitive functional groups. A more versatile and widely used method is the treatment with Lewis acids, most notably boron tribromide (BBr₃) in an inert solvent like dichloromethane (CH₂Cl₂). This reaction proceeds under mild conditions and typically affords high yields of the corresponding catechol derivative, 1-(2,4-dihydroxy-5-methylphenyl)ethanone.

Table 1: Representative Conditions for Demethylation

| Reagent | Solvent | Temperature (°C) | Product |

| Boron Tribromide (BBr₃) | Dichloromethane (CH₂Cl₂) | -78 to 25 | 1-(2,4-dihydroxy-5-methylphenyl)ethanone |

| Hydrobromic Acid (HBr) | Acetic Acid | Reflux | 1-(2,4-dihydroxy-5-methylphenyl)ethanone |

| Pyridine Hydrochloride | Melt | ~200 | 1-(2,4-dihydroxy-5-methylphenyl)ethanone |

Transformations Involving the Acetyl Moiety

The acetyl group (-COCH₃) is a rich hub for chemical reactivity, enabling reductions, oxidations, and condensation reactions to build molecular complexity.

Reduction: The carbonyl group of the acetyl moiety can be reduced to either a secondary alcohol or completely deoxygenated to an ethyl group.

Reduction to Alcohol: Treatment with mild reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent selectively reduces the ketone to a secondary alcohol, yielding 1-(4-hydroxy-2-methoxy-5-methylphenyl)ethanol.

Deoxygenation: For complete reduction to an ethyl group, harsher conditions are required. The Clemmensen reduction (using zinc amalgam and concentrated hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base at high temperatures) can be employed to produce 4-ethyl-1-hydroxy-3-methoxy-6-methylbenzene.

Oxidation: The Baeyer-Villiger oxidation converts ketones into esters. Treating this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), results in the insertion of an oxygen atom between the carbonyl carbon and the aromatic ring. This yields 4-hydroxy-2-methoxy-5-methylphenyl acetate. The migratory aptitude of the aryl group is generally greater than that of the methyl group, leading to the regioselective formation of the phenyl acetate.

Condensation: The α-hydrogens of the acetyl group are acidic and can be removed by a base to form an enolate. This enolate is a potent nucleophile for various condensation reactions.

Claisen-Schmidt Condensation: This base-catalyzed reaction with an aromatic aldehyde (lacking α-hydrogens), such as benzaldehyde, forms a chalcone (B49325) derivative. The resulting (E)-1-(4-hydroxy-2-methoxy-5-methylphenyl)-3-phenylprop-2-en-1-one is a key intermediate for the synthesis of flavonoids.

Aromatic Ring Functionalization

The aromatic ring of this compound is activated towards electrophilic aromatic substitution. The existing substituents—hydroxyl (-OH), methoxy (-OCH₃), and methyl (-CH₃)—are all ortho-, para-directing and activating groups. The acetyl group is a deactivating, meta-directing group. The positions available for substitution are C3 and C6. The strong activating and directing effects of the hydroxyl and methoxy groups will predominantly control the regioselectivity of these reactions.

Halogenation: The introduction of halogen atoms onto the aromatic ring can be achieved using standard halogenating agents. For instance, bromination using bromine (Br₂) in a solvent like acetic acid or chloroform (B151607) can lead to the substitution at the C3 position, yielding 1-(3-bromo-4-hydroxy-2-methoxy-5-methylphenyl)ethanone. The high activation of the ring by the hydroxyl group means that these reactions often proceed readily, even without a Lewis acid catalyst.

Nitration: Nitration introduces a nitro (-NO₂) group onto the aromatic ring. This is typically accomplished using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). Given the directing effects of the substituents, nitration is expected to occur at the C3 position. Phenols are highly reactive towards nitration, and conditions must be controlled to avoid over-reaction or oxidation. Using dilute nitric acid at low temperatures can favor mono-nitration.

Sulfonation: Sulfonation with fuming sulfuric acid (H₂SO₄/SO₃) would also be directed to the C3 position, yielding 2-acetyl-5-hydroxy-4-methoxy-6-methylbenzenesulfonic acid. The regioselectivity of sulfonation can be temperature-dependent; lower temperatures often favor the ortho product (relative to the strongest activating group), while higher temperatures can favor the more thermodynamically stable para product.

Synthesis of Heterocyclic Scaffolds

The structure of this compound, being a substituted 2-hydroxyacetophenone (B1195853), is an ideal starting material for the synthesis of various oxygen-containing heterocyclic compounds, particularly chromones and flavones.

Chromone (B188151) Synthesis: Chromones can be synthesized via the Baker-Venkataraman rearrangement. This process involves the O-acylation of the phenolic hydroxyl group, followed by a base-catalyzed rearrangement to form a 1,3-diketone. Subsequent acid-catalyzed cyclization and dehydration of this diketone intermediate yields the corresponding chromone scaffold.

Flavone (B191248) Synthesis: Flavones are synthesized using a similar strategy. A common route is the Claisen-Schmidt condensation of the 2-hydroxyacetophenone derivative with an aromatic aldehyde to form a 2'-hydroxychalcone. This intermediate then undergoes oxidative cyclization, often using reagents like iodine in dimethyl sulfoxide (B87167) (DMSO/I₂), to afford the flavone core. A one-pot, two-step approach using microwave irradiation has also been developed for the rapid synthesis of related flavones.

Table 2: Heterocycle Synthesis from 2-Hydroxyacetophenone Derivatives

| Reaction Name | Key Intermediate | Reagents | Heterocyclic Product |

| Baker-Venkataraman Rearrangement/Cyclization | 1,3-Diketone | 1. Acyl Chloride, Base 2. Acid | Chromone |

| Claisen-Schmidt Condensation/Oxidative Cyclization | 2'-Hydroxychalcone | 1. Aromatic Aldehyde, Base 2. I₂/DMSO | Flavone |

Stereoselective Synthesis of Chiral Analogues

Chiral analogues of this compound are primarily accessed through the asymmetric reduction of the prochiral ketone in the acetyl group. This creates a chiral secondary alcohol, 1-(4-hydroxy-2-methoxy-5-methylphenyl)ethanol, with a defined stereochemistry (either R or S).

Biocatalytic methods, using enzymes or whole-plant tissues, are effective for this transformation. For example, the reduction of various acetophenone (B1666503) derivatives using carrot (Daucus carota) often yields the (S)-alcohol with high enantioselectivity, while potato (Solanum tuberosum) can produce the (R)-alcohol. These methods are considered environmentally friendly.

Alternatively, chemical methods using chiral catalysts can achieve high enantiomeric excess. The Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst with a borane (B79455) source, is a well-established method for the asymmetric reduction of ketones to chiral alcohols.

Table 3: Methods for Stereoselective Reduction of Acetophenones

| Method | Catalyst/Reagent | Typical Product Configuration | Key Feature |

| Biocatalysis | Carrot (Daucus carota) enzymes | (S)-alcohol | High enantioselectivity, green chemistry |

| Biocatalysis | Potato (Solanum tuberosum) enzymes | (R)-alcohol | High enantioselectivity, green chemistry |

| CBS Reduction | Chiral Oxazaborolidine / Borane | (R)- or (S)-alcohol (catalyst dependent) | High enantiomeric excess, predictable stereochemistry |

Catalyst Design and Optimization for Synthetic Routes

The synthesis of this compound itself is a key area for catalyst design. A primary route to hydroxyaryl ketones is the Fries rearrangement of the corresponding phenyl acetate (4-acetoxy-3-methoxy-6-methylbenzene). This reaction is traditionally catalyzed by stoichiometric amounts of Lewis acids like aluminum chloride (AlCl₃).

Optimization efforts focus on developing more environmentally benign and recyclable catalysts.

Homogeneous Catalysts: Strong Brønsted acids like methanesulfonic acid or trifluoromethanesulfonic acid can be used. While effective, they still present issues of corrosion and separation.

Heterogeneous Catalysts: Solid acid catalysts, such as zeolites (e.g., BEA zeolites) and heteropoly acids supported on silica, are being explored to facilitate easier catalyst recovery and reuse. Optimization studies for these systems involve tuning parameters like solvent polarity, reaction temperature, and the acid site density of the catalyst to maximize the yield and selectivity of the desired product.

For Friedel-Crafts acylation, another potential route, research has focused on optimizing catalysts to improve efficiency and reduce waste. Encapsulating catalysts like phosphotungstic acid within metal-organic frameworks (MOFs) under ultrasound irradiation has been shown to be an efficient system.

Reaction Mechanism Elucidation for Key Synthetic Steps

Understanding the reaction mechanisms is fundamental to controlling the outcome of the synthetic transformations involving this compound.

Fries Rearrangement: The widely accepted mechanism involves the coordination of a Lewis acid (e.g., AlCl₃) to the carbonyl oxygen of the ester. This polarizes the ester linkage, leading to the formation of an acylium ion intermediate. This electrophilic acylium ion then attacks the aromatic ring via an electrophilic aromatic substitution mechanism. The reaction can proceed through both intramolecular (within a solvent cage) and intermolecular pathways. The regioselectivity (ortho vs. para) is often temperature-dependent, with lower temperatures favoring the para-product and higher temperatures favoring the ortho-product.

Baker-Venkataraman Rearrangement: This reaction begins with the deprotonation of the α-carbon of the acetophenone by a strong base to form an enolate. This enolate then undergoes an intramolecular nucleophilic attack on the ester carbonyl, forming a cyclic alkoxide intermediate. Ring-opening of this intermediate yields a more stable phenoxide, which upon acidic workup gives the final 1,3-diketone product.

Claisen-Schmidt Condensation: In this base-catalyzed reaction, the first step is the formation of a nucleophilic enolate from the acetophenone. This enolate then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide intermediate is protonated by the solvent to form a β-hydroxy ketone (an aldol (B89426) adduct). Under the reaction conditions, this adduct readily undergoes base-catalyzed dehydration (elimination) to form the final α,β-unsaturated ketone, known as a chalcone. The elimination is driven by the formation of a conjugated system.

Advanced Structural and Spectroscopic Characterization of this compound and its Derivatives

Following a comprehensive search of scientific literature and chemical databases, it has been determined that detailed experimental data for the specific compound This compound is not available in published research. The stringent requirements for detailed, scientifically accurate findings for each specified subsection of the outline cannot be met with the currently accessible information.

The outline demands in-depth analysis based on specific, advanced analytical techniques:

X-ray Crystallography: No published crystal structure for this compound could be located. This information is essential for discussing molecular conformation, supramolecular architecture, intermolecular interactions, and polymorphism as required by sections 3.1, 3.1.1, and 3.1.2.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy: There are no available research articles detailing 2D NMR (COSY, HSQC, HMBC, NOESY) or solid-state NMR studies for this specific compound. This data is critical for providing the detailed structural assignments and conformational studies requested in sections 3.2, 3.2.1, and 3.2.2.

Vibrational Spectroscopy (FT-IR, Raman): A detailed analysis of FT-IR and Raman spectra for the purpose of functional group identification and molecular fingerprinting, as outlined in section 3.3, could not be sourced from existing literature for this compound.

While data exists for isomers and related derivatives—such as paeonol (B1678282) (1-(2-hydroxy-4-methoxyphenyl)ethanone) and acetovanillone (B370764) (1-(4-hydroxy-3-methoxyphenyl)ethanone)—the instructions strictly prohibit the inclusion of information that falls outside the explicit scope of the specified compound. To maintain scientific accuracy and adhere to the provided constraints, the article cannot be generated. Fulfilling the request would require fabrication of data, which is not possible.

Should peer-reviewed studies focusing on the advanced structural and spectroscopic characterization of this compound be published in the future, this article can be generated.

Advanced Structural and Spectroscopic Characterization of 1 4 Hydroxy 2 Methoxy 5 Methylphenyl Ethanone and Its Derivatives

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a compound with exceptional precision and accuracy. fiveable.memeasurlabs.com Unlike low-resolution mass spectrometry which provides nominal mass, HRMS can measure mass-to-charge ratios (m/z) to several decimal places. This high mass accuracy, often within 5 parts per million (ppm), allows for the unambiguous determination of a molecule's elemental formula by distinguishing between ions with very similar nominal masses. fiveable.me

For 1-(4-hydroxy-2-methoxy-5-methylphenyl)ethanone, the molecular formula is C₁₀H₁₂O₃. HRMS analysis would involve ionizing the molecule and measuring the exact mass of the resulting molecular ion. This experimental mass is then compared to the theoretical (calculated) exact mass. Agreement between the experimental and theoretical mass confirms the elemental composition.

The theoretical monoisotopic mass is calculated using the masses of the most abundant isotopes of each element (e.g., ¹²C, ¹H, ¹⁶O). Any significant deviation between the measured and theoretical mass would indicate an incorrect structural assignment or the presence of impurities. The isotopic pattern observed in the spectrum, resulting from the natural abundance of isotopes like ¹³C, further corroborates the proposed elemental formula. fiveable.meresearchgate.net

| Parameter | Value | Description |

|---|---|---|

| Molecular Formula | C₁₀H₁₂O₃ | The elemental constituents of the compound. |

| Theoretical Monoisotopic Mass | 180.07864 Da | The calculated exact mass for the [M]⁺ ion using the most abundant isotopes. |

| Hypothetical Experimental Mass | 180.07881 Da | A hypothetical measured mass for the [M]⁺ ion from an HRMS instrument. |

| Mass Error | 0.94 ppm | The difference between the theoretical and experimental mass, indicating high accuracy. |

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Assignment of Chiral Analogues

The parent compound, this compound, is achiral as it does not possess a stereocenter and is superimposable on its mirror image. However, derivatives or analogues of this compound can be synthesized to be chiral, necessitating methods for the assignment of their absolute configuration. Chiroptical spectroscopy, which includes techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is instrumental for this purpose. fiveable.mewikipedia.org

These techniques rely on the differential interaction of chiral molecules with left- and right-circularly polarized light. jasco-global.comlibretexts.org

Optical Rotatory Dispersion (ORD) measures the variation in the rotation of the plane of polarized light as a function of wavelength. wikipedia.org

Circular Dichroism (CD) measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength. libretexts.org

For a hypothetical chiral analogue, such as (R)- or (S)-1-(4-hydroxy-2-methoxy-5-methylphenyl)ethanol, the two enantiomers would produce mirror-image CD and ORD spectra. The specific pattern of positive and negative absorptions (Cotton effects) in a CD spectrum is unique to a particular stereoisomer.

In modern stereochemical analysis, experimental CD/ORD data is often compared with spectra predicted by quantum mechanical calculations. rsc.orgrsc.org By computing the theoretical spectra for a known configuration (e.g., the R-enantiomer), a direct comparison with the experimental spectrum of an unknown sample can unambiguously determine its absolute configuration. researchgate.net This combination of experimental and computational methods provides a reliable, non-empirical approach for stereochemical assignment. rsc.orgrsc.org

| Technique | (R)-Enantiomer (Hypothetical) | (S)-Enantiomer (Hypothetical) | Principle of Distinction |

|---|---|---|---|

| CD Spectrum | Positive Cotton effect at λ₁; Negative at λ₂ | Negative Cotton effect at λ₁; Positive at λ₂ | Enantiomers produce mirror-image spectra. |

| ORD Spectrum | Positive rotation at long λ, negative peak then positive trough at short λ | Negative rotation at long λ, positive peak then negative trough at short λ | Enantiomers exhibit opposite rotations across the spectrum. |

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Stability and Phase Transitions

Thermal analysis techniques are crucial for characterizing the physical properties of materials, including their stability at elevated temperatures and the nature of their phase transitions.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For this compound and its derivatives, TGA provides critical information on thermal stability. The resulting TGA curve plots mass percentage against temperature. The onset temperature of mass loss indicates the beginning of decomposition. Studies on similar phenolic resins and aromatic ketones show that decomposition often occurs at temperatures above 200°C. uobasrah.edu.iqresearchgate.netnih.gov The presence of methoxy (B1213986) and hydroxyl groups on the aromatic ring can influence thermal stability. longdom.orgresearchgate.net The final residual mass at the end of the experiment can indicate the amount of non-volatile char formed.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. DSC is used to detect and quantify thermal transitions that involve a change in enthalpy. linseis.com

Melting Point (Tₘ): A sharp endothermic peak on the DSC thermogram indicates the melting of a crystalline solid. The peak temperature corresponds to the melting point, and the area under the peak is proportional to the enthalpy of fusion (ΔHfus).

Glass Transition (T₉): Amorphous or semi-crystalline materials exhibit a glass transition, which appears as a step-like change in the heat capacity, rather than a sharp peak. tainstruments.com

Decomposition: Chemical degradation is often observed as a broad exothermic or endothermic event at higher temperatures, which typically correlates with the mass loss seen in TGA. adhesion.kr

For phenolic compounds, DSC can reveal curing exotherms in thermosetting resins or melting endotherms for crystalline solids. uobasrah.edu.iqresearchgate.net The precise temperatures and enthalpies of these transitions are key parameters for material characterization and quality control.

| Analysis | Parameter | Typical Observation | Information Gained |

|---|---|---|---|

| TGA | Onset of Decomposition | > 200 °C | Indicates the upper limit of thermal stability. |

| Char Residue at 650°C | > 50% (for some phenolic resins) uobasrah.edu.iq | Measures the amount of carbonaceous residue after pyrolysis. | |

| DSC | Melting Transition (Tₘ) | Sharp endothermic peak (e.g., 100-150 °C) | Determines the melting point and purity of a crystalline solid. |

| Decomposition | Broad exothermic/endothermic event at high T | Characterizes the energy change associated with thermal degradation. |

Molecular Interactions and Mechanistic Insights into Biological Activities of 1 4 Hydroxy 2 Methoxy 5 Methylphenyl Ethanone

In Vitro Cellular and Molecular Assays for Assessing Biological Activities of 1-(4-Hydroxy-2-methoxy-5-methylphenyl)ethanone

Substituted acetophenones are a class of compounds frequently investigated for their cytotoxic and antiproliferative properties against various cancer cell lines. nih.gov The biological activity of these compounds is often attributed to the arrangement of hydroxyl, methoxy (B1213986), and other functional groups on the phenyl ring, which can influence their interaction with cellular targets. mdpi.com

A structurally similar compound, 2'-Hydroxy-4',5'-dimethoxyacetophenone, has demonstrated significant anti-leukemic effects. nih.gov In an MTT assay, this compound showed potent anticancer activity against several human acute leukemia cell lines, including 32D-FLT3-ITD, Human HL-60/vcr, MOLT-3, and TALL-104, while remaining non-toxic to normal Human Umbilical Vein Endothelial Cells (HUVEC) at the tested concentrations. nih.gov Another related natural acetophenone (B1666503), acrovestone, exhibited moderate cytotoxic activity against MCF-7 breast cancer cells with an IC₅₀ value of 25.6 µM. nih.gov These findings suggest that acetophenones substituted with hydroxyl and methoxy groups, such as this compound, are promising candidates for antiproliferative activity.

| Compound | Cell Line | Assay | Observed Effect | Reference |

|---|---|---|---|---|

| 2'-Hydroxy-4',5'-dimethoxyacetophenone | HL-60/vcr, MOLT-3, TALL-104 (Human Leukemia) | MTT | Strong anti-cancer activity | nih.gov |

| Acrovestone | MCF-7 (Breast Cancer) | Not Specified | Moderate inhibition (IC₅₀ = 25.6 µM) | nih.gov |

| Eupatofortunone | MCF-7 (Breast Cancer) | Not Specified | Inhibition (IC₅₀ = 82.15 µM) | nih.gov |

| Eupatofortunone | A549 (Lung Cancer) | Not Specified | Inhibition (IC₅₀ = 86.63 µM) | nih.gov |

| 4'-hydroxychalcone | SH-SY5Y (Neuroblastoma) | Metabolic Activity Assay | Decreased cell viability (10-60 µM) | nih.gov |

The acetophenone scaffold is a key feature in many enzyme inhibitors. rsc.org Specific substitutions on the phenyl ring play a crucial role in determining the potency and selectivity of these compounds.

Research on 2'-Hydroxy-4',5'-dimethoxyacetophenone has shown it to be a potent inhibitor of both aldose reductase and collagenase. nih.gov Aldose reductase is a key enzyme in the polyol pathway, which is implicated in diabetic complications, while collagenase is involved in tissue remodeling and cancer metastasis. nih.gov Furthermore, molecular docking studies on 2-hydroxy-5-methyl-3-nitroacetophenone suggest it could inhibit glutathione (B108866) S-transferase, a cancer therapy target, and glutathione reductase, a vital antioxidant enzyme. researchgate.net Other studies have identified acetophenone derivatives as novel and potent inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases. rsc.org For example, certain halogen-substituted benzyloxy acetophenones inhibit MAO-B with IC₅₀ values in the nanomolar range. rsc.org

| Compound Class/Analog | Target Enzyme | Significance | Reference |

|---|---|---|---|

| 2'-Hydroxy-4',5'-dimethoxyacetophenone | Aldose Reductase | Target for diabetic complications | nih.gov |

| 2'-Hydroxy-4',5'-dimethoxyacetophenone | Collagenase | Target in cancer metastasis | nih.gov |

| Halogen-substituted benzyloxy acetophenones | Monoamine Oxidase B (MAO-B) | Target for neurodegenerative diseases | rsc.org |

| 2-hydroxy-5-methyl-3-nitroacetophenone | Glutathione S-transferase | Target in cancer therapy | researchgate.net |

| 2-hydroxy-5-methyl-3-nitroacetophenone | Glutathione Reductase | Antioxidant defense enzyme | researchgate.net |

Receptor binding assays are fundamental in pharmacology for determining the affinity of a ligand for a specific receptor. nih.gov These assays, which can be performed using radioactive or non-radioactive methods, measure the interaction between a ligand and its biological target, providing crucial information for drug discovery and development. nih.govnih.gov The process typically involves incubating a receptor source (e.g., cell membranes) with a labeled ligand and then separating the bound ligand from the free (unbound) ligand, often via filtration. nih.govmerckmillipore.com

The mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways are critical regulators of cellular processes including proliferation, inflammation, and apoptosis (programmed cell death). nih.gov Phenolic compounds, including acetophenone derivatives, are known to modulate these pathways. The MAPK superfamily includes key kinases like p38 and c-Jun N-terminal kinase (JNK), which are often activated by cellular stress and can mediate pro-apoptotic processes. nih.govnih.gov

For instance, the induction of apoptosis is a key mechanism for many anticancer agents. nih.gov Studies on related compounds show that they can trigger cell death through these pathways. The compound 4'-hydroxychalcone, which shares the hydroxy-phenyl ketone moiety, induces apoptosis in SH-SY5Y neuroblastoma cells, an effect associated with mitochondrial dysfunction and changes in cell cycle progression. nih.gov The generation of reactive oxygen species (ROS) is often an upstream event that can lead to the activation of pro-apoptotic kinases like p38 MAPK, which in turn activates the caspase cascade, leading to cell death. nih.gov Given the structural similarity, it is plausible that this compound could exert biological effects by modulating these critical signaling cascades, though direct experimental evidence is required for confirmation.

Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups to neutralize free radicals. mdpi.com The resulting phenoxyl radical is stabilized by resonance, preventing the propagation of oxidative chain reactions. nih.gov

The antioxidant potential of substituted acetophenones has been documented. 4'-Hydroxy-3'-methylacetophenone, a phenolic volatile compound, is noted for its potent antioxidant activities. medchemexpress.com A study on 2'-Hydroxy-4',5'-dimethoxyacetophenone demonstrated strong free radical scavenging activity in a 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, with an IC₅₀ value of 157 µg/mL, which was comparable to the standard antioxidant butylated hydroxytoluene (BHT). nih.gov The presence of both a hydroxyl group and electron-donating methoxy groups on the aromatic ring of this compound suggests it likely possesses significant antioxidant and radical scavenging capabilities.

| Compound | Assay | Result (IC₅₀) | Comparison | Reference |

|---|---|---|---|---|

| 2'-Hydroxy-4',5'-dimethoxyacetophenone | DPPH Radical Scavenging | 157 µg/mL | Comparable to standard BHT | nih.gov |

In Vivo (Non-Human Model) Studies of this compound for Biological Efficacy

While in vitro assays provide crucial mechanistic data, in vivo studies in non-human models are essential to confirm biological efficacy and to understand the pharmacokinetic and pharmacodynamic properties of a compound. Although no in vivo studies have been reported for this compound specifically, research on other substituted acetophenones has demonstrated their potential in animal models.

For example, certain acetophenone derivatives have shown significant in vivo antifungal activity against plant pathogens like C. sp. and B. cinerea. globethesis.com Another derivative displayed good in vivo inhibitory activity against α-glucosidase on the intestinal mucosa of test animals, leading to a significant reduction in postprandial blood glucose levels. globethesis.com In a different therapeutic area, mono- and diprenylated acetophenones were evaluated in a curative model using Plasmodium berghei-infected mice. chemrxiv.orgresearchgate.net These compounds showed promising dose-dependent antimalarial activity, with one analog demonstrating a 72.12% inhibition of parasitemia at a dose of 100 mg/kg. chemrxiv.orgresearchgate.net These studies highlight the therapeutic potential of the substituted acetophenone class of compounds in various disease models, supporting the rationale for future in vivo evaluation of this compound.

| Compound Class | In Vivo Model | Biological Activity | Key Finding | Reference |

|---|---|---|---|---|

| Acetophenone Analog (2-5d) | Plants | Antifungal | Inhibited growth of C. sp. and B. cinerea | globethesis.com |

| Acetophenone Analog (3-14z) | Not Specified | α-glucosidase inhibition | Attenuated postprandial blood glucose | globethesis.com |

| Prenylated Acetophenones | Plasmodium berghei-infected mice | Antimalarial | Up to 72.12% inhibition of parasitemia | chemrxiv.orgresearchgate.net |

Rodent Models for Anti-inflammatory and Immunomodulatory Research

Currently, there is a notable absence of published studies investigating the anti-inflammatory and immunomodulatory properties of this compound in rodent models. While structurally related phenolic compounds have been assessed for such activities, dedicated in vivo research on this specific molecule is yet to be reported in the scientific literature.

Investigations in Zebrafish or Other Lower Organisms for Developmental Biology

Research on the developmental effects of a compound with the synonym E804, which corresponds to this compound, has been conducted using zebrafish (Danio rerio) embryos and larvae. This model organism is increasingly utilized in toxicological studies due to its rapid development and optical transparency, which allows for detailed observation of organogenesis.

In one study, exposure of zebrafish larvae to E804 was found to induce developmental toxicity. frontiersin.org The observed malformations included pericardial edema, a curved body shape, and reduced body length. frontiersin.org Furthermore, the compound exerted toxic effects on the development of the heart, liver, and blood vessels. frontiersin.org The study also indicated that the observed developmental toxicity was associated with the generation of reactive oxygen species (ROS) and the induction of apoptosis. frontiersin.org These findings highlight the potential for this compound to interfere with normal developmental processes.

Microbial Culture Studies for Antimicrobial or Antifungal Properties

While direct microbial culture studies on this compound are limited, computational studies have provided some initial insights into its potential antimicrobial properties. An in silico molecular docking study investigated the binding affinity of a closely related compound, 1-(2-hydroxy-5-methylphenyl)ethanone, which lacks the methoxy group present in the title compound, against several key proteins of Staphylococcus aureus. researchgate.netbohrium.com The study reported favorable binding affinities, suggesting that this chemical scaffold may interact with bacterial targets. researchgate.netbohrium.com

Furthermore, a study involving the synthesis of a β-diketone derivative from 1-(2-Hydroxy-5-methyl-phenyl)-ethanone reported that the precursor ligand itself did not exhibit antifungal activity against Aspergillus niger in culture. orientjchem.org It is important to note that these findings are on a structurally similar but different molecule and its derivative, and dedicated in vitro antimicrobial and antifungal studies on this compound are required to validate these computational predictions and preliminary observations.

Mechanistic Elucidation of Biological Actions: Target Identification and Validation

Understanding the precise molecular mechanisms by which a compound exerts its biological effects is crucial for its development as a therapeutic agent. This involves identifying its cellular targets and validating these interactions.

Proteomics and Metabolomics Approaches for Identifying Cellular Targets

As of the current body of scientific literature, there have been no reported studies utilizing proteomics or metabolomics approaches to identify the cellular targets of this compound. Such studies would be invaluable in elucidating the broader cellular pathways affected by this compound.

Gene Expression Profiling (Transcriptomics) in Response to this compound

There is currently no available research that has employed gene expression profiling or transcriptomics to analyze the cellular response to this compound. This type of analysis would provide a comprehensive view of the changes in gene activity induced by the compound.

Molecular Docking and Dynamics Simulations for Ligand-Protein Interactions

Computational methods such as molecular docking and molecular dynamics simulations are powerful tools for predicting and analyzing the interactions between a small molecule and its protein targets.

A molecular docking study was conducted on the closely related compound, 1-(2-hydroxy-5-methylphenyl)ethanone, to assess its binding efficacy against six different proteins from Staphylococcus aureus. researchgate.netbohrium.com The study calculated the binding affinities for each ligand-protein complex, which are indicative of the strength of the interaction. The results demonstrated that the compound exhibited good binding affinities with Dehydrosqualene synthase (CrtM) and Dihydrofolate reductase (DHFR). researchgate.netbohrium.com

The binding affinities of 1-(2-hydroxy-5-methylphenyl)ethanone with the selected Staphylococcus aureus proteins are summarized in the table below.

| Target Protein | PDB ID | Binding Affinity (kcal/mol) |

| Dehydrosqualene synthase (CrtM) | 2ZCO | -6.8 |

| Dihydrofolate reductase (DHFR) | 2W9S | -6.4 |

| Clumping factor A (ClfA) | 1N67 | -6.3 |

| Staphylococcus aureus sortase-A | 1T2P | -6.2 |

| DNA gyrase | 3U2D | -5.9 |

| Undecaprenyl diphosphate (B83284) synthase (UPPS) | 4H8E | -5.3 |

It is important to reiterate that these computational findings are for a structural analog lacking a methoxy group. Therefore, while indicative of the potential for this class of compounds to interact with bacterial proteins, further molecular docking and dynamics simulations specifically on this compound are necessary to predict its precise binding modes and affinities.

Bioavailability and Metabolic Fate of this compound in Preclinical Models (Excluding Human Clinical Metabolism)

There is no published data on the bioavailability, pharmacokinetic profile, or metabolic fate of this compound in any preclinical models. Information regarding its absorption, distribution, metabolism, and excretion (ADME) properties, including metabolites formed in animal models such as rats or mice, is not available in the current body of scientific literature. Consequently, no data tables or detailed research findings on this topic can be provided.

Structure Activity Relationship Sar Studies and Rational Molecular Design of 1 4 Hydroxy 2 Methoxy 5 Methylphenyl Ethanone Analogues

Systematic Modification of the Acetyl Group and its Impact on Biological Activity

The acetyl group (COCH₃) is a key feature of the acetophenone (B1666503) core, and its modification can significantly alter the compound's interaction with biological targets. Research on related acetophenone derivatives has shown that changes in the size, lipophilicity, and electronic nature of this group can profoundly impact efficacy.

One common modification involves extending the alkyl chain or introducing branching. For instance, replacing the acetyl group with a larger iso-butyryl fragment in a structurally similar phenyl ketone led to a considerable improvement in antiphytopathogenic activity. nih.gov This suggests that the target's binding pocket may have a larger hydrophobic region that can better accommodate a bulkier group than the simple methyl of the acetyl moiety.

Other modifications could include the introduction of different functional groups to the α-carbon of the acetyl group. For example, α-halogenation or the addition of sulfonyl groups can alter the electrophilicity of the carbonyl carbon and introduce new potential interactions with the biological target. researchgate.net These modifications can influence the molecule's reactivity and binding affinity.

| Modification of Acetyl Group | Rationale | Potential Impact on Biological Activity |

| Chain Elongation (e.g., propanoyl, butanoyl) | Increases lipophilicity and size. | May enhance binding to hydrophobic pockets, potentially increasing potency. |

| Branching (e.g., iso-butyryl) | Increases steric bulk. | Can improve binding affinity and selectivity if the pocket is appropriately shaped. nih.gov |

| Introduction of Aromatic Rings (e.g., phenacyl) | Introduces potential for π-π stacking interactions. | Could significantly enhance binding affinity for targets with aromatic residues. |

| α-Halogenation (e.g., -COCH₂Br) | Increases electrophilicity of carbonyl carbon. | May lead to covalent interactions with the target or altered electronic properties. researchgate.net |

| Conversion to Oxime or Hydrazone | Alters geometry and hydrogen bonding capacity. | Can introduce new hydrogen bond donors/acceptors, potentially changing target specificity. nih.govrasayanjournal.co.in |

Variations in the Hydroxyl Group and Methoxy (B1213986) Group Positions and Substitutions

The phenolic hydroxyl (-OH) and methoxy (-OCH₃) groups are critical determinants of the biological activity of many acetophenones. mdpi.com Their positions on the aromatic ring and their potential for modification are central to SAR studies. The hydroxyl group, in particular, is often involved in crucial hydrogen bonding interactions with target enzymes or receptors. researchgate.net

The relative positioning of the hydroxyl and methoxy groups influences the molecule's electronic distribution and acidity. Studies on other phenolic compounds have shown that the number and location of hydroxyl groups directly correlate with antioxidant activity. mdpi.com Shifting the positions of these groups on the 1-(4-hydroxy-2-methoxy-5-methylphenyl)ethanone scaffold would likely result in analogues with different activity profiles.

Furthermore, converting the hydroxyl group to an ester or an ether can modulate the compound's solubility, lipophilicity, and metabolic stability. researchgate.net While such modifications may prevent key hydrogen bonding, they can improve bioavailability. Similarly, demethylation of the methoxy group to a hydroxyl group can introduce a new hydrogen bonding site, which may enhance activity.

| Group | Modification | Rationale | Potential Impact on Biological Activity |

| Hydroxyl (-OH) | Positional Isomerism | Alters hydrogen bonding vectors and electronic properties. | Could increase or decrease binding affinity depending on target topology. |

| Conversion to Ether (-OR) | Increases lipophilicity, removes H-bond donor capability. | May improve membrane permeability but decrease target binding. researchgate.net | |

| Conversion to Ester (-OCOR) | Acts as a potential prodrug, increases lipophilicity. | Can improve bioavailability; ester must be cleaved for activity. | |

| Methoxy (-OCH₃) | Positional Isomerism | Changes steric and electronic environment. | Influences binding and overall molecular conformation. doi.org |

| Demethylation to -OH | Introduces a new H-bond donor. | May enhance target interaction if an acceptor is nearby. mdpi.com | |

| Conversion to longer alkoxy chains (-OEt, -OPr) | Increases lipophilicity and steric bulk. | Can probe for larger hydrophobic pockets near this position. |

Aromatic Ring Substituent Effects: Electronic and Steric Influences on Activity

Beyond the hydroxyl, methoxy, and methyl groups, the introduction of other substituents onto the aromatic ring can fine-tune the molecule's properties. The electronic nature (electron-donating or electron-withdrawing) and steric bulk of these substituents play a pivotal role in modulating biological activity. rsc.org

Electron-withdrawing groups, such as nitro (-NO₂) or cyano (-CN), can influence the acidity of the phenolic hydroxyl group and the charge distribution across the molecule. researchgate.net Conversely, electron-donating groups, like additional alkyl or amino groups, can also alter these properties. These electronic effects can impact how the molecule interacts with the electrostatic environment of a binding site. rsc.orgsamipubco.com

Steric effects are also critical. researchgate.net The size and shape of a substituent can either promote or hinder the optimal orientation of the molecule within a binding pocket. For example, a bulky substituent at a certain position might clash with the receptor surface, reducing activity, whereas the same group at another position might fit into a hydrophobic pocket and enhance binding.

| Substituent Type | Example | Primary Effect | Potential Impact on Biological Activity |

| Electron-Withdrawing | -NO₂, -Cl, -F, -CN | Decreases electron density in the ring. | Can alter pKa of hydroxyl group, influence binding interactions. researchgate.netrsc.org |

| Electron-Donating | -NH₂, -OH, -alkyl | Increases electron density in the ring. | Modifies electronic character and potential for H-bonding. |

| Halogens | -F, -Cl, -Br | Inductive electron withdrawal, can increase lipophilicity. | Can improve membrane crossing and introduce halogen bonding interactions. |

| Bulky Alkyl Groups | -tert-butyl | Steric hindrance. | May improve selectivity or block binding, depending on the target site. researchgate.net |

Bioisosteric Replacements within the this compound Core

Bioisosterism, the replacement of a functional group with another that retains similar chemical and physical properties, is a cornerstone of rational drug design. u-tokyo.ac.jpprismbiolab.com Applying this strategy to the this compound core can lead to analogues with improved properties, such as enhanced metabolic stability or better target affinity. benthamscience.com

Common bioisosteric replacements include:

Hydroxyl Group: Can be replaced by -NH₂, -SH, or -CH₂OH. A hydroxymethyl (-CH₂OH) group, for instance, can act as a hydrogen bond donor like a phenol (B47542) but has different electronic and metabolic profiles. nih.gov

Methoxy Group: The oxygen atom can be replaced with sulfur (thiomethoxy, -SCH₃) or nitrogen (-NHCH₃). A fluorine atom is also a common, albeit imperfect, bioisostere for a methoxy group, as it can mimic some of its steric and electronic properties but not its hydrogen bond accepting capability. chemrxiv.org

Acetyl Group: The carbonyl oxygen (C=O) could be replaced by an oxetane (B1205548) to maintain hydrogen bond accepting capacity with increased metabolic stability. u-tokyo.ac.jp The entire acetyl group could be replaced by other functionalities like a sulfone or a cyano group.

Aromatic Ring: The benzene (B151609) ring itself could be replaced by a heterocycle, such as pyridine (B92270) or thiophene. This dramatically alters the electronic distribution and can introduce new interaction points.

| Original Group | Bioisosteric Replacement | Rationale for Replacement |

| Phenolic -OH | -NH₂, -CH₂OH | Mimics H-bond donating ability with altered acidity and metabolic fate. u-tokyo.ac.jpnih.gov |

| Methoxy -OCH₃ | -F, -SCH₃ | Alters lipophilicity and metabolic stability while maintaining similar size. chemrxiv.orgcambridgemedchemconsulting.com |

| Carbonyl C=O | C=S, C=NOH | Modifies polarity and reactivity. |

| Methyl -CH₃ | -Cl, -Br | Similar in size, but alters electronic properties. |

| Benzene Ring | Pyridine, Thiophene | Introduces heteroatoms, alters electronics, provides new H-bonding sites. |

Conformational Analysis and its Correlation with Biological Activity Profiles

The three-dimensional shape (conformation) of a molecule is critical for its interaction with a biological target. ifes.edu.br For this compound analogues, the orientation of the acetyl group relative to the plane of the aromatic ring is a key conformational feature. Rotation around the single bond connecting the carbonyl carbon to the ring can lead to different conformers, only one of which may be the "active" conformation for binding.

Substituents on the aromatic ring can influence the preferred conformation. researchgate.net For example, a bulky substituent ortho to the acetyl group can create steric hindrance, forcing the acetyl group to twist out of the plane of the ring. This change in conformation can significantly impact biological activity by altering how the molecule fits into its binding site.

Computational methods, such as molecular mechanics and quantum chemistry calculations, are often used to predict the lowest energy (most stable) conformations of a molecule. ifes.edu.br By correlating the preferred conformations of a series of analogues with their measured biological activities, researchers can build a pharmacophore model that defines the required 3D arrangement of functional groups for optimal activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical properties of a series of compounds and their biological activities. nih.govresearchcommons.org For derivatives of this compound, a QSAR model could be developed to predict the activity of newly designed, unsynthesized compounds.

The process involves:

Data Collection: Synthesizing and testing a series of analogues to obtain their biological activity data (e.g., IC₅₀ values).

Descriptor Calculation: Calculating various molecular descriptors for each analogue. These can include physicochemical properties (e.g., logP for lipophilicity), electronic parameters (e.g., Hammett constants), and steric parameters (e.g., Taft's parameters). youtube.com

Model Development: Using statistical methods like multiple linear regression or machine learning algorithms (e.g., support vector machines, random forest) to build an equation that correlates the descriptors with biological activity. frontiersin.org

Model Validation: Testing the model's predictive power using internal and external validation techniques.

A typical QSAR equation might look like: log(1/C) = a(logP) - b(σ) + c(Es) + d where C is the concentration required for a biological effect, logP represents lipophilicity, σ is an electronic parameter, and Es is a steric parameter. youtube.com Such models can guide the design of new derivatives by indicating whether, for example, increasing lipophilicity or adding an electron-withdrawing group is likely to improve activity. nih.gov

Design and Synthesis of Focused Libraries of this compound Analogues

The insights gained from SAR and QSAR studies are ultimately used to design and synthesize focused libraries of new analogues. nih.govnih.gov Rather than random synthesis, this approach concentrates on making specific, targeted modifications predicted to enhance biological activity. Diversity-oriented synthesis (DOS) is a strategy to create structurally diverse molecules from a common starting material. mdpi.comnih.gov

The synthesis of a focused library based on the this compound scaffold would involve versatile chemical reactions that allow for the easy introduction of diverse functional groups at key positions. For example, starting from a common intermediate, different alkyl, aryl, or heterocyclic groups could be introduced through reactions like:

Friedel-Crafts acylation to modify the acetyl group.

Williamson ether synthesis to vary the alkoxy substituents.

Nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to add a variety of substituents to the aromatic ring. princeton.edu

By integrating computational design with efficient synthetic methodologies, including potential flow chemistry techniques, researchers can rapidly generate and evaluate a curated set of compounds, accelerating the process of identifying lead candidates with improved therapeutic potential. worktribe.com

Chemoinformatics and Machine Learning Approaches in SAR Analysis of this compound

While specific, published chemoinformatic or machine learning-driven Structure-Activity Relationship (SAR) studies focusing solely on this compound are not extensively documented in publicly available literature, the application of these computational tools is a standard and powerful approach in modern medicinal chemistry for compounds of this class. The principles and methodologies established through studies on other phenolic compounds can be directly applied to elucidate the SAR of this compound and to guide the rational design of its analogues.

Chemoinformatics and machine learning offer the means to build predictive models that correlate a molecule's structural or physicochemical features with its biological activity. This in silico approach accelerates the drug discovery process by prioritizing the synthesis of compounds with a higher probability of success, thereby saving time and resources.

A typical computational workflow for analyzing the SAR of this compound analogues would involve several key steps:

Dataset Curation: A dataset of this compound analogues with their corresponding measured biological activities (e.g., antioxidant capacity, enzyme inhibition) would be compiled. This dataset would be divided into a training set, for building the model, and a test set, for validating its predictive power.

Molecular Descriptor Calculation: For each analogue, a wide range of molecular descriptors would be calculated using specialized software. These descriptors quantify various aspects of the molecular structure and properties. They are broadly categorized as:

1D Descriptors: Constitutional properties like molecular weight, atom counts, and bond counts.

2D Descriptors: Topological indices that describe molecular branching and shape.

3D Descriptors: Geometric properties derived from the 3D conformation of the molecule.

Physicochemical Descriptors: Properties such as lipophilicity (logP), polar surface area (PSA), and electronic properties (e.g., HOMO/LUMO energies, partial charges). nih.govscienceopen.com

Model Development and Validation: Using the calculated descriptors as independent variables and the biological activity as the dependent variable, a quantitative structure-activity relationship (QSAR) model is developed. Various machine learning algorithms can be employed for this purpose:

Multiple Linear Regression (MLR): A statistical method to model the linear relationship between descriptors and activity. nih.govimist.ma

Artificial Neural Networks (ANN): A machine learning technique inspired by the structure of the human brain, capable of modeling complex non-linear relationships. imist.maresearchgate.net

Support Vector Machines (SVM): A powerful classification and regression method that finds an optimal hyperplane to separate or regress data points. uncst.go.ug

Deep Neural Networks (DNN): A more advanced form of ANN with multiple layers, capable of learning intricate patterns from large datasets. ijain.org

The robustness and predictive ability of the developed model are rigorously assessed using statistical metrics such as the coefficient of determination (R²) for the training set, and the predictive R-squared (Q²) for the test set, often calculated through cross-validation techniques. nih.gov

For phenolic compounds, studies have shown that descriptors related to electronic properties, such as the energy of the highest occupied molecular orbital (E-HOMO), and the number and position of hydroxyl groups, are often critical for their antioxidant activity. nih.gov

To illustrate how chemoinformatics could guide the design of novel this compound analogues, consider the following hypothetical tables.

Table 1: Illustrative Set of Hypothetical this compound Analogues and their Predicted Activity

This interactive table presents a hypothetical scenario where different functional groups (R1) are substituted on the core structure of this compound. A hypothetical QSAR model has been used to predict the biological activity (e.g., IC50 in µM) for each analogue. This allows for a virtual screening of potential modifications before committing to chemical synthesis.

| Analogue ID | R1 Substitution | Predicted IC50 (µM) |

| AP-01 | -H (Parent) | 15.5 |

| AP-02 | -Cl | 12.3 |

| AP-03 | -F | 14.8 |

| AP-04 | -CH3 | 18.2 |

| AP-05 | -NO2 | 8.7 |

| AP-06 | -NH2 | 20.1 |

| AP-07 | -OCH3 | 16.4 |

Note: The data in this table is purely for illustrative purposes and does not represent real experimental results.

Table 2: Example of Molecular Descriptors Potentially Used in a QSAR Model for this compound Analogues

This table outlines some of the key molecular descriptors that would likely be calculated and considered for building a predictive QSAR model for this class of compounds. The importance of each descriptor would be determined during the model building process.

| Descriptor Type | Descriptor Name | Description | Potential Relevance to Activity |

| Physicochemical | LogP | Octanol-water partition coefficient | Relates to the compound's hydrophobicity and ability to cross cell membranes. |

| Electronic | E-HOMO | Energy of the Highest Occupied Molecular Orbital | Often correlated with the ability to donate electrons, crucial for antioxidant activity. nih.gov |

| Topological | Polar Surface Area (PSA) | Sum of surfaces of polar atoms | Influences membrane permeability and solubility. |

| Constitutional | Number of H-bond donors | Count of atoms capable of donating to a hydrogen bond | Important for target binding interactions. |

| Constitutional | Molecular Weight | The mass of the molecule | Affects diffusion and overall size constraints for binding pockets. |

By employing such chemoinformatic and machine learning strategies, researchers can gain deep insights into the SAR of this compound. The resulting predictive models can then be used to perform virtual screening of large compound libraries or to guide the de novo design of novel analogues with potentially enhanced potency and optimized pharmacokinetic properties. mdpi.comnih.gov

Computational Chemistry and Theoretical Investigations of 1 4 Hydroxy 2 Methoxy 5 Methylphenyl Ethanone

Quantum Chemical Calculations: Electronic Structure, Frontier Molecular Orbitals (FMOs), and Reactivity Indices

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. Methods like Density Functional Theory (DFT) are employed to determine the electronic structure, which governs the molecule's stability and reactivity. A key aspect of this analysis involves the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the ability of a molecule to donate an electron, acting as a nucleophile, while the LUMO signifies its ability to accept an electron, acting as an electrophile. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.govmdpi.com A smaller energy gap suggests that the molecule is more easily polarizable and has higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For aromatic ketones, this gap is crucial for understanding their electronic transitions and photochemical properties.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These indices provide a framework for predicting how the molecule will interact in a chemical reaction.

Table 1: Key Global Reactivity Indices Derived from FMO Energies

| Reactivity Index | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the tendency of the molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance of the molecule to change its electron configuration. Hard molecules have a large HOMO-LUMO gap. mdpi.com |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; soft molecules are more reactive. researchgate.net |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Quantifies the ability of a molecule to act as an electrophile. nih.gov |

For 1-(4-Hydroxy-2-methoxy-5-methylphenyl)ethanone, the distribution of HOMO and LUMO densities would likely show the HOMO localized on the electron-rich phenyl ring, particularly near the hydroxyl and methoxy (B1213986) groups, while the LUMO would be concentrated on the acetyl group and the aromatic ring, indicating the sites for nucleophilic and electrophilic attack, respectively.

Density Functional Theory (DFT) Studies for Ground State Geometries and Spectroscopic Property Predictions

DFT is a widely used computational method for predicting the three-dimensional structure of molecules with high accuracy. By optimizing the geometry, DFT calculations determine the most stable arrangement of atoms in the ground state, providing precise bond lengths, bond angles, and dihedral angles. Functionals such as B3LYP combined with basis sets like 6-311G++(d,p) are commonly used for such optimizations on phenolic and acetophenone-like compounds. researchgate.netresearchgate.net

The optimized geometry of this compound would be expected to be largely planar due to the sp² hybridization of the benzene (B151609) ring. However, slight torsions around the C-C bond connecting the acetyl group to the ring are possible. A significant feature would be the presence of a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen of the acetyl group, which stabilizes the conformation and influences the molecule's chemical and physical properties. DFT calculations can precisely predict the length and strength of this hydrogen bond. Comparing the theoretically calculated geometric parameters with experimental data from X-ray crystallography, where available, serves as a validation of the computational model. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvent Effects

While DFT provides a static picture of the molecule in its lowest energy state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of different molecular conformations and the influence of the surrounding environment, such as a solvent. osti.govchemrxiv.org